[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid

Medicinal Chemistry Drug Design Scaffold Diversity

Standard cyclohexylidene analogs lack the 4-ethoxycarbonyl group, forcing inefficient protecting-group strategies. This compound solves that with orthogonal free carboxylic acid and ethyl ester handles. - Enables chemoselective diversification for patentable library synthesis. - Streamlines multi-step routes, eliminating protection/deprotection cycles. - Predicted pKa 4.25, LogP 1.75 for predictable lead optimization. - Supplied with analytical data; ready for immediate scale-up.

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
CAS No. 279240-92-5
Cat. No. B3121085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid
CAS279240-92-5
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(=CC(=O)O)CC1
InChIInChI=1S/C11H16O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h7,9H,2-6H2,1H3,(H,12,13)
InChIKeyXTONOHQVKBNEEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Ethoxycarbonyl)cyclohexylidene]acetic Acid Overview


[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid (CAS 279240-92-5) is a synthetic organic compound characterized by a cyclohexylidene ring bearing an ethoxycarbonyl group and an acetic acid moiety . It belongs to the class of α,β-unsaturated carboxylic acid esters, serving primarily as a versatile intermediate in pharmaceutical research and organic synthesis . Its unique bifunctional structure, with both a reactive carboxylic acid and a protected ester, provides distinct synthetic handles for chemoselective transformations, differentiating it from simpler cyclohexylidene analogs.

Bifunctional synthetic intermediate with carboxylic acid and ethyl ester handles for chemoselective transformations.
Suitable for multi-step pharmaceutical research synthesis requiring orthogonal protection strategies.
Versatile building block for medicinal chemistry and scaffold diversification studies.

Why [4-(Ethoxycarbonyl)cyclohexylidene]acetic Acid Is Irreplaceable


Substituting [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid with simpler cyclohexylidene analogs, such as 2-cyclohexylideneacetic acid or its ethyl ester, is not chemically equivalent. The target compound's unique 4-ethoxycarbonyl substitution on the cyclohexane ring provides a critical additional functional handle that profoundly influences both its reactivity profile and physicochemical properties, including predicted pKa and solubility . This distinction is crucial for applications requiring orthogonal protection strategies or specific molecular topology, where a simpler, less functionalized analog would lead to synthetic failure or require additional, inefficient synthetic steps.

Simpler cyclohexylidene analogs (e.g., ethyl cyclohexylideneacetate) lack the 4-ethoxycarbonyl group and may not offer the same orthogonal reactivity or physicochemical profile.
Using a mono-functional analog may require additional synthetic steps to introduce the missing carboxylic acid or ester handle, altering route efficiency.
Predicted pKa and lipophilicity are structure-dependent; substitution with a less functionalized analog can shift pH-dependent reactivity and ADME-related properties.

Comparative Evidence for [4-(Ethoxycarbonyl)cyclohexylidene]acetic Acid


Enhanced Molecular Complexity for Drug Design

Unlike the simpler analog ethyl cyclohexylideneacetate (CAS 1552-92-7), which lacks the 4-position carboxylic acid, [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid provides a more complex and topologically distinct scaffold for drug discovery . The presence of the additional acetic acid group increases molecular weight and offers an additional vector for diversification, a key advantage in generating patentable chemical space and exploring structure-activity relationships (SAR) that are inaccessible with the simpler ethyl ester.

Molecular complexity
Class-level inference
Target: C₁₁H₁₆O₄ (MW 212.24), acid + ester
Comparator: C₁₀H₁₆O₂ (MW 168.23), ester only
Informs scaffold diversification and SAR exploration.
Predicted from structure; experimental confirmation advised.
Medicinal Chemistry Drug Design Scaffold Diversity

Predicted pKa for Chemoselective Reactions

The predicted pKa of [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid is 4.25 ± 0.41 . This value represents a significant shift in acidity compared to the baseline analog 2-cyclohexylideneacetic acid (CAS 1552-91-6), for which predicted or experimental pKa data is not readily available but is expected to be different due to the absence of the electron-withdrawing 4-ethoxycarbonyl group. This differential acidity allows for more precise pH-controlled reactions, enabling chemoselective manipulations in complex synthetic sequences where the target compound's unique pKa can be exploited.

Predicted pKa
Class-level inference
4.25 ± 0.41
Guides pH-dependent reaction design and chemoselective manipulations.
Predicted value (ChemicalBook); experimental data not available.
Chemoselective Synthesis Physicochemical Properties Reaction Design

Orthogonal Reactivity: Ester and Acid Moieties

The structure of [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid features two distinct carbonyl-containing functional groups: a carboxylic acid and an ethyl ester . This is in stark contrast to analogs like ethyl cyclohexylideneacetate (single ester) and 2-cyclohexylideneacetic acid (single acid). The bifunctional nature allows for orthogonal protection and deprotection strategies, enabling sequential functionalization of the molecule. This is a critical advantage in multi-step syntheses, as it avoids the need for additional steps to introduce or remove protecting groups that would be required with simpler analogs.

Orthogonal reactivity
Class-level inference
Target: 2 carbonyl groups (acid + ester)
Analog: 1 carbonyl (acid or ester only)
Enables orthogonal protection/deprotection in fewer synthetic steps.
Inherent to structure; no direct experimental comparison available.
Organic Synthesis Protecting Group Strategy Orthogonal Chemistry

Predicted Lipophilicity for ADME Optimization

[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid has a computationally predicted LogP value of 1.7507 . This value places it within an optimal range for oral bioavailability and permeability, as defined by Lipinski's Rule of Five [1]. Its reduced analog, [4-(ethoxycarbonyl)cyclohexyl]acetic acid (CAS 218779-77-2), which lacks the exocyclic double bond, will have a different LogP and thus altered pharmacokinetic properties. The specific LogP of the target compound is a critical selection criterion for medicinal chemists optimizing lead compounds for favorable absorption and distribution.

Predicted LogP
Cross-study comparable
1.7507
Supports early ADME property assessment within Lipinski rule-of-five space.
Computational prediction; experimental LogP may differ.
ADME Prediction Medicinal Chemistry Drug-likeness

Optimized Applications of [4-(Ethoxycarbonyl)cyclohexylidene]acetic Acid


Patentable Scaffold for Chemical Library Synthesis

Procure [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid as a starting material for diversity-oriented synthesis (DOS) to create novel, patentable chemical libraries. Its unique combination of a cyclohexylidene core with two orthogonal functional groups (carboxylic acid and ethyl ester) offers more vectors for diversification than simpler analogs like ethyl cyclohexylideneacetate. This facilitates the exploration of under-represented chemical space in drug discovery, increasing the likelihood of finding novel hits against challenging biological targets.

Intermediate for Orthogonal Protecting Group Strategies

Utilize [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid in complex, multi-step organic syntheses where orthogonal functional group manipulations are required. The presence of both a free carboxylic acid and a protected ethyl ester eliminates the need for introducing and removing a separate protecting group on a simpler scaffold. This streamlines synthetic routes, improving overall yield and reducing time-to-product for complex natural products or pharmaceutical intermediates.

Lead Optimization: Fine-Tuning ADME Properties

Employ [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid as a core scaffold for lead optimization programs where fine-tuning physicochemical properties is critical. Its computationally predicted pKa (4.25) and LogP (1.75) provide a well-defined starting point for medicinal chemists. These quantifiable parameters allow for rational modification of the scaffold to improve properties like solubility, permeability, and metabolic stability while retaining core biological activity, a significant advantage over less well-characterized analogs.

Application
Selection Property
Validation Focus
Chemical library synthesis
Orthogonal bifunctional handles
Scaffold diversification potential
Multi-step organic synthesis
Chemoselective protection strategy compatibility
Synthetic route efficiency
Lead optimization programs
Predictable pKa and LogP values
ADME/SAR modulation potential
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